molecular formula C17H15ClN2O4 B4691862 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B4691862
M. Wt: 346.8 g/mol
InChI Key: XISTYEHPOZHAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide is a complex organic compound that features a benzodioxole ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.

    Introduction of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by coupling with the benzodioxole derivative.

    Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the benzodioxole and chloromethylphenyl intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloromethylphenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-chloro-2-methylphenyl)ethanediamide is unique due to the combination of the benzodioxole ring and the chloromethylphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10-12(18)3-2-4-13(10)20-17(22)16(21)19-8-11-5-6-14-15(7-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISTYEHPOZHAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.